molecular formula C16H16O3 B7860174 2-[4-(Propan-2-yloxy)phenyl]benzoic acid

2-[4-(Propan-2-yloxy)phenyl]benzoic acid

Cat. No.: B7860174
M. Wt: 256.30 g/mol
InChI Key: TUFCBVNPUQBFGE-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yloxy)phenyl]benzoic acid is a chemical compound recognized for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique molecular structure enables it to participate in a broad range of chemical reactions, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yloxy)phenyl]benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base, followed by the carboxylation of the resulting intermediate. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis and ensure the purity of the final product.

Step-by-Step Synthetic Route::
  • Etherification::
    • Reactants: 4-hydroxybenzoic acid and isopropyl bromide

    • Catalyst: Base (e.g., potassium carbonate)

    • Solvent: Anhydrous acetone

    • Reaction conditions: Reflux at elevated temperatures (60-70°C)

  • Carboxylation::
    • Intermediate: 4-(Propan-2-yloxy)phenyl compound

    • Reagent: Carbon dioxide

    • Solvent: Dry tetrahydrofuran (THF)

    • Reaction conditions: High-pressure carbon dioxide atmosphere

Industrial Production Methods

Industrial production of this compound involves the same synthetic route but scaled up to accommodate large quantities. The process is optimized for yield and purity, often incorporating continuous flow reactors to maintain consistent reaction conditions and efficient product isolation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yloxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:

  • Oxidation::
    • Reactants: Oxidizing agents such as potassium permanganate

    • Conditions: Acidic or basic medium

    • Products: Carboxylic acids, ketones, or aldehydes

  • Reduction::
    • Reactants: Reducing agents such as lithium aluminium hydride

    • Conditions: Anhydrous solvents (e.g., ether)

    • Products: Alcohols, hydrocarbons

  • Substitution::
    • Reactants: Nucleophiles (e.g., amines, alkoxides)

    • Conditions: Basic medium

    • Products: Substituted benzoic acids

Major Products

The major products of these reactions depend on the specific reagents and conditions used. Common products include substituted benzoic acids, alcohols, and ketones, which serve as intermediates in further chemical synthesis.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(Propan-2-yloxy)phenyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential interactions with biomolecules. Its structure allows for binding to certain proteins and enzymes, making it a candidate for drug development and biochemical research.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Research focuses on its anti-inflammatory and analgesic effects, aiming to develop new medications for pain and inflammation management.

Industry

In industry, this compound is used in the production of advanced materials, such as polymers and resins. Its chemical stability and reactivity profile make it suitable for incorporation into various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's phenyl and benzoic acid groups facilitate binding to active sites, altering the activity of these biomolecules. This can result in inhibition or activation of enzymatic functions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Ethoxy)phenyl)benzoic acid:
  • 2-(4-(Methoxy)phenyl)benzoic acid:
  • 2-(4-(Butoxy)phenyl)benzoic acid:

Unique Characteristics

Compared to similar compounds, 2-[4-(Propan-2-yloxy)phenyl]benzoic acid exhibits unique properties due to the presence of the propan-2-yloxy group. This moiety influences the compound's solubility, reactivity, and biological interactions, distinguishing it from its analogs.

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(2)19-13-9-7-12(8-10-13)14-5-3-4-6-15(14)16(17)18/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFCBVNPUQBFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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